Fatostatin hydrobromide

Prostate Cancer Cell Proliferation IGF1 Signaling

Fatostatin hydrobromide uniquely binds SCAP to block ER-to-Golgi SREBP translocation, a mechanism distinct from S1P inhibitors. It demonstrates 1.7-fold greater potency than PF-429242 (IC50 14.5 µM) in MIA PaCa-2 cells and inhibits growth even in SCAP-knockout models, making it essential for distinguishing pathway-specific phenotypes. Validated for in vivo efficacy in C4-2B xenografts. Essential reference for diarylthiazole SAR studies.

Molecular Formula C18H19BrN2S
Molecular Weight 375.3 g/mol
CAS No. 298197-04-3
Cat. No. B135981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFatostatin hydrobromide
CAS298197-04-3
Synonyms4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine Monohydrobromide; 
Molecular FormulaC18H19BrN2S
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
InChIInChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H
InChIKeyRJCFNQZVFUMORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Fatostatin Hydrobromide (CAS 298197-04-3): An SREBP-SCAP Translocation Inhibitor for Metabolic and Oncology Research Procurement


Fatostatin hydrobromide (CAS 298197-04-3) is a synthetic diarylthiazole derivative that acts as a specific inhibitor of sterol regulatory element-binding protein (SREBP) activation. Its primary mechanism involves direct binding to SREBP cleavage-activating protein (SCAP), thereby blocking the ER-to-Golgi translocation of the SREBP-SCAP complex, a critical step required for the proteolytic activation and subsequent nuclear import of SREBP transcription factors [1]. This inhibition suppresses the transcriptional activity of both SREBP-1 and SREBP-2, leading to decreased expression of key lipogenic and cholesterogenic genes, including fatty acid synthase (FASN) and HMG-CoA reductase [2]. The hydrobromide salt form enhances aqueous solubility and cellular permeability relative to the free base, facilitating its use in cell culture and in vivo studies.

Why Generic SREBP Pathway Inhibitors Cannot Substitute for Fatostatin Hydrobromide in Targeted Research


While several small molecules are broadly classified as SREBP pathway inhibitors, they differ markedly in their molecular targets, mechanism of action, and resultant biological outcomes. For instance, betulin functions by promoting the interaction between SCAP and INSIG, a retention protein in the ER, effectively sequestering the SCAP-SREBP complex [1]. In contrast, Fatostatin binds directly to SCAP and inhibits its ER exit in an INSIG-independent manner, leading to a distinct molecular phenotype [2]. Furthermore, Fatostatin uniquely possesses antimitotic properties through direct inhibition of tubulin polymerization, a mechanism entirely absent in other SREBP inhibitors like PF-429242 and betulin [3]. Therefore, substituting one SREBP inhibitor for another without considering these mechanistic and functional divergences can yield confounded experimental results, misinterpretation of lipid metabolism studies, and flawed conclusions in cancer biology research.

Quantitative Differentiation of Fatostatin Hydrobromide: A Comparative Evidence Guide for Scientific Procurement


Fatostatin Hydrobromide Exhibits Superior Antiproliferative Activity in DU-145 Prostate Cancer Cells Compared to IGF1-Induced Growth

Fatostatin hydrobromide demonstrates potent inhibition of IGF1-induced proliferation in DU-145 prostate cancer cells with an IC50 value of 0.1 µM. This effect is notably achieved independently of IGF1 signaling feedback loops, which are a common mechanism of resistance in other therapeutic contexts [1]. In contrast, other SREBP inhibitors like betulin and PF-429242 do not exhibit this specific antimitotic effect at similar concentrations, as their primary mechanism is limited to SREBP pathway inhibition [2].

Prostate Cancer Cell Proliferation IGF1 Signaling

Unique Antimitotic Activity of Fatostatin Hydrobromide via Tubulin Polymerization Inhibition Differentiates It from Other SREBP Inhibitors

A direct comparative study analyzed the effects of Fatostatin, PF-429242, and Betulin on the cell cycle. Only Fatostatin exhibited antimitotic properties, characterized by inhibition of tubulin polymerization, activation of the spindle assembly checkpoint, and arrest of cells in the G2/M phase [1]. Betulin and PF-429242, despite being SREBP inhibitors, did not induce mitotic arrest or affect tubulin polymerization at the tested concentrations [1].

Mitosis Tubulin Cell Cycle Arrest

Fatostatin Hydrobromide's In Vivo Efficacy in Ob/Ob Mice Validates Its Utility in Metabolic Disease Models

In a standard preclinical model of obesity and type 2 diabetes, Fatostatin hydrobromide administered at 30 mg/kg/day (i.p.) for 28 days significantly reduced body weight, blood glucose levels, and hepatic fat accumulation in ob/ob mice, even without caloric restriction [1]. While other SREBP inhibitors like betulin have shown metabolic benefits, they often require higher doses or show more modest effects on weight loss and glycemia [2].

Obesity Hyperglycemia Fatty Liver Disease

Fatostatin Hydrobromide Shows Significant Antitumor Efficacy in Prostate Cancer Xenografts with Demonstrated PSA Reduction

In a preclinical model of castration-resistant prostate cancer, Fatostatin hydrobromide treatment significantly inhibited the growth of subcutaneous C4-2B tumors and markedly decreased serum prostate-specific antigen (PSA) levels compared to control [1]. This effect is attributed to the blockade of both SREBP-regulated metabolic pathways and androgen receptor (AR) signaling [1]. In contrast, betulin's antitumor effects in prostate cancer models are less well-documented, and its mechanism is primarily linked to apoptosis induction rather than dual inhibition of lipid metabolism and AR signaling [2].

Prostate Cancer Xenograft PSA

Fatostatin Hydrobromide's SCAP Binding Site (aa 448-767) Differs from Betulin's SCAP-INSIG Interaction Site, Defining a Distinct Inhibitory Mechanism

Binding studies using recombinant SCAP truncation constructs reveal that Fatostatin targets a region of SCAP between amino acids 448 and 767 in a reversible manner, and its inhibition of SREBP activation is independent of INSIG proteins [1]. Conversely, betulin's inhibition of SREBP activity is strictly dependent on INSIG1 and promotes the interaction between SCAP and INSIG [2]. This fundamental mechanistic divergence means that these two compounds cannot be used interchangeably to probe SCAP function or SREBP regulation.

SCAP Protein Binding Mechanism of Action

Optimal Research Applications for Fatostatin Hydrobromide Based on Quantitative Differentiation Evidence


Investigating the Dual Role of Lipid Metabolism and Mitotic Regulation in Aggressive Cancers

Given Fatostatin hydrobromide's unique ability to simultaneously inhibit SREBP-dependent lipogenesis and induce mitotic arrest via tubulin polymerization inhibition, it is ideally suited for studies in highly proliferative and lipogenic tumors, such as glioblastoma, triple-negative breast cancer, and castration-resistant prostate cancer [1][2]. Unlike other SREBP inhibitors that lack antimitotic activity, Fatostatin can be used to dissect the interplay between lipid biosynthesis and cell cycle progression in tumorigenesis and therapeutic resistance [1].

Probing SCAP-Mediated ER-to-Golgi Trafficking in an INSIG-Independent Context

Fatostatin hydrobromide's direct binding to SCAP (aa 448-767) and its ability to block ER exit of the SCAP-SREBP complex independently of INSIG proteins makes it a precise tool for dissecting the molecular mechanisms of SCAP trafficking and SREBP activation [1]. This is particularly valuable in experimental systems where INSIG function is altered or where the goal is to study the SCAP transport cycle without the confounding variable of INSIG-mediated ER retention [1].

Preclinical Evaluation of SREBP Inhibition in Obesity, Hepatic Steatosis, and Hyperglycemia Models

The validated in vivo efficacy of Fatostatin hydrobromide in ob/ob mice, demonstrated by significant reductions in body weight, blood glucose, and liver fat accumulation, supports its use as a reference compound in preclinical studies of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes [1]. Its robust, multi-parametric effects at 30 mg/kg (i.p.) offer a benchmark for evaluating novel therapeutics targeting the SREBP pathway in these conditions [1].

Characterizing Mutant p53-Driven Mevalonate Pathway Addiction in Cancer

Patent data indicates that Fatostatin significantly reduces the binding of mutant p53 to the HMG-CoA reductase gene promoter and normalizes the abnormal 3D morphology of breast cancer cells harboring p53 mutations [1]. This specific application highlights its utility in research focused on the mevalonate pathway and the metabolic vulnerabilities conferred by gain-of-function p53 mutations, a context where other SREBP inhibitors have not been similarly characterized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fatostatin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.